![molecular formula C10H4BrClF3N B091687 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline CAS No. 18706-32-6](/img/structure/B91687.png)
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
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Overview
Description
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H4BrClF3N . It has a molecular weight of 310.5 .
Synthesis Analysis
The synthesis of quinoline compounds, including 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline, involves various methods such as Friedländer Synthesis . Other methods include iron-catalyzed cross-coupling reactions with alkyl Grignard reagents , and the conversion of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles .Molecular Structure Analysis
The InChI code for 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline is 1S/C10H4BrClF3N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline include its molecular weight of 310.5 and its molecular formula of C10H4BrClF3N .Scientific Research Applications
Synthesis of Fluorine-Containing Heterocyclic Compounds
This compound serves as a fluorine source for synthesizing various fluorine-containing heterocyclic compounds. These compounds are significant due to their potential pharmacological activities and their use in material science .
Safety And Hazards
The safety data sheet for 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline indicates that it is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Relevant Papers The relevant papers for 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline can be found at Sigma-Aldrich .
properties
IUPAC Name |
4-bromo-6-chloro-2-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWOMWBSPFAUEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=N2)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20615776 |
Source
|
Record name | 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20615776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | |
CAS RN |
18706-32-6 |
Source
|
Record name | 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20615776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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